4-(Allylamino)benzoic acid
Overview
Description
4-(Allylamino)benzoic acid is an organic compound with the molecular formula C10H11NO2 It is characterized by the presence of an allylamino group attached to the para position of a benzoic acid moiety
Mechanism of Action
Target of Action
The primary targets of 4-(Allylamino)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is a common building block for a variety of phenolic compounds . .
Biochemical Pathways
Benzoic acid derivatives, such as 4-hydroxybenzoic acid, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action. For instance, it is recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°C , suggesting that light, air, and temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Allylamino)benzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 4-aminobenzoate with allyl bromide in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving steps such as recrystallization and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Allylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of concentrated sulfuric acid (H2SO4) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-(Allylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Acetylamino)benzoic acid
- 4-(Methoxy)benzoic acid
Comparison: 4-(Allylamino)benzoic acid is unique due to the presence of the allylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 4-(Dimethylamino)benzoic acid has a dimethylamino group, which affects its solubility and interaction with biological targets differently. Similarly, 4-(Acetylamino)benzoic acid and 4-(Methoxy)benzoic acid have different functional groups that influence their chemical behavior and applications.
Properties
IUPAC Name |
4-(prop-2-enylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h2-6,11H,1,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAMYCLKDWDNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300674 | |
Record name | 4-(allylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53624-18-3 | |
Record name | 53624-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(allylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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